molecular formula C14H8BrF2NOS B6277370 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile CAS No. 2763756-12-1

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile

Cat. No.: B6277370
CAS No.: 2763756-12-1
M. Wt: 356.2
InChI Key:
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Description

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is an organic compound with the molecular formula C14H8BrF2NOS It is characterized by the presence of bromine, methoxy, sulfanyl, difluoro, and benzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxyaniline and 3,5-difluorobenzonitrile.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate is used to facilitate the reaction.

    Procedure: The 5-bromo-2-methoxyaniline is first converted to its corresponding thiol derivative using a thiolating agent like Lawesson’s reagent. This intermediate is then reacted with 3,5-difluorobenzonitrile under the presence of a catalyst like palladium on carbon to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine or methoxy groups.

    Oxidation: Sulfoxide and sulfone derivatives.

    Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
  • 2-(5-bromo-2-methoxyphenyl)benzoxazole
  • 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole

Uniqueness

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the presence of both difluoro and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.

Properties

CAS No.

2763756-12-1

Molecular Formula

C14H8BrF2NOS

Molecular Weight

356.2

Purity

95

Origin of Product

United States

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